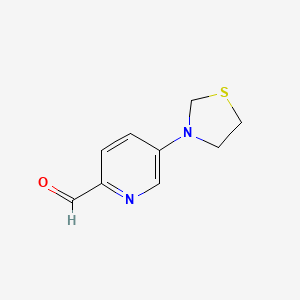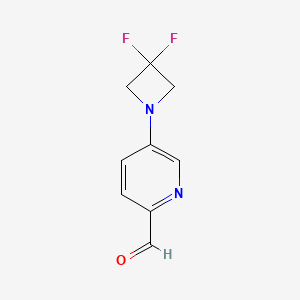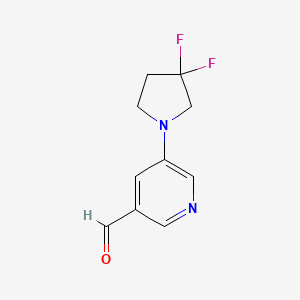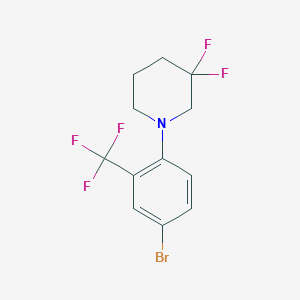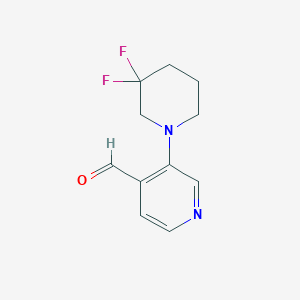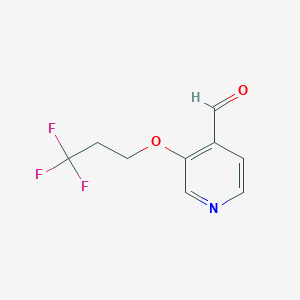
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Overview
Description
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a synthetic compound that belongs to the group of carbamates. Its molecular formula is C17H17NO4 , and it has a molecular weight of 299.32 g/mol .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 ether .Scientific Research Applications
Lipid Peroxidation Inhibition
- Study Context: Research on inhibitors of hydrolytic enzymes of the endocannabinoid system, including carbamates like Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, revealed their potential as antioxidants. The study utilized lipid peroxidation methods for testing.
- Key Findings: Some compounds demonstrated significant antioxidant properties, comparable to standard antioxidants like trolox and quercetin.
- Source: (Lazarević et al., 2020)
Antibacterial Activity
- Study Context: A series of (3-benzyl-5-hydroxyphenyl)carbamates were evaluated for their antibacterial properties against Gram-positive bacteria.
- Key Findings: Some compounds showed strong inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, with no effect on Gram-negative bacteria.
- Source: (Liang et al., 2020)
Hydro-Lipophilic Properties
- Study Context: The study focused on fluorinated benzyl carbamates of 4-aminosalicylanilides, related to this compound, to explore their anticholinesterase and anti-inflammatory potential.
- Key Findings: The hydro-lipophilic properties of these compounds were investigated, revealing insights into their potential biological activities.
- Source: (Jankech et al., 2020)
Cholinesterase Inhibition
- Study Context: The study synthesized novel compounds related to this compound for potential use as acetyl- and butyrylcholinesterase inhibitors.
- Key Findings: Certain compounds showed promising inhibitory concentrations and selectivity indexes, highlighting their potential in targeting cholinesterase enzymes.
- Source: (Kos et al., 2021)
Polymer Synthesis
- Study Context: The research explored the synthesis and polymerization of diacetylene derivatives, including benzyl carbamate derivatives.
- Key Findings: Benzyl carbamate derivatives demonstrated high conversion to corresponding polydiacetylene upon UV irradiation, indicating potential applications in polymer science.
- Source: (Ikeshima et al., 2016)
properties
IUPAC Name |
benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDIBSCPMOKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






